SYBR Green II

Catalog No.
S12867296
CAS No.
M.F
C28H28IN3OS
M. Wt
581.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SYBR Green II

Product Name

SYBR Green II

IUPAC Name

N,N-dimethyl-2-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]sulfanylethanamine;iodide

Molecular Formula

C28H28IN3OS

Molecular Weight

581.5 g/mol

InChI

InChI=1S/C28H28N3OS.HI/c1-29(2)17-18-33-28-20-21(19-27-30(3)25-15-9-10-16-26(25)32-27)23-13-7-8-14-24(23)31(28)22-11-5-4-6-12-22;/h4-16,19-20H,17-18H2,1-3H3;1H/q+1;/p-1

InChI Key

KQXBZZLQWLZPAL-UHFFFAOYSA-M

Canonical SMILES

CN1C2=CC=CC=C2OC1=CC3=CC(=[N+](C4=CC=CC=C43)C5=CC=CC=C5)SCCN(C)C.[I-]

Isomeric SMILES

CN\1C2=CC=CC=C2O/C1=C\C3=CC(=[N+](C4=CC=CC=C43)C5=CC=CC=C5)SCCN(C)C.[I-]

SYBR Green II is a fluorescent dye specifically designed for the detection of nucleic acids, particularly RNA and single-stranded DNA, in gel electrophoresis. It is a member of the SYBR Green family of dyes, known for their high sensitivity and low background fluorescence. This compound exhibits a unique fluorescence enhancement upon binding to nucleic acids, making it significantly more effective than traditional stains like ethidium bromide. SYBR Green II is typically supplied as a concentrated solution in dimethyl sulfoxide and is compatible with various gel matrices, including agarose and polyacrylamide gels .

The primary chemical reaction involving SYBR Green II occurs when the dye binds to nucleic acids. The binding process enhances the dye's fluorescence due to changes in its electronic environment. When SYBR Green II interacts with RNA or single-stranded DNA, it undergoes a conformational change that increases its quantum yield. This property allows for the detection of nucleic acids at concentrations as low as 1 ng per band in agarose-formaldehyde gels without the need for destaining steps .

The dye's fluorescence is maximally excited at approximately 497 nm, with emission peaking around 520 nm, which enables its use with standard ultraviolet transilluminators and laser scanners .

SYBR Green II exhibits notable biological activity due to its ability to bind selectively to nucleic acids. Although it is not entirely selective for RNA, it shows a higher quantum yield when bound to RNA (approximately 0.54) compared to double-stranded DNA (approximately 0.36). This characteristic makes it particularly valuable in applications involving RNA detection and quantification . The dye's low intrinsic fluorescence ensures minimal background noise during imaging, enhancing the clarity of results.

The synthesis of SYBR Green II involves several steps typical of cyanine dye production. These methods often include:

  • Formation of Cyano Compounds: Initial synthesis begins with the preparation of cyanine precursors.
  • Condensation Reactions: These precursors undergo condensation reactions to form the core structure of the dye.
  • Functionalization: The dye is then functionalized to enhance its binding properties and fluorescence characteristics.
  • Purification: Finally, the synthesized compound is purified through techniques such as chromatography to ensure high purity and efficacy .

SYBR Green II has a wide range of applications in molecular biology:

  • Nucleic Acid Gel Staining: It is primarily used for visualizing RNA and single-stranded DNA in electrophoresis gels.
  • Quantitative Polymerase Chain Reaction: The dye can be employed in quantitative assays due to its high sensitivity.
  • Northern Blotting: It facilitates the detection of RNA in Northern blot experiments without requiring extensive washing steps .
  • Single-Stranded Conformational Polymorphism Analysis: This application takes advantage of its sensitivity to detect variations in single-stranded nucleic acids.

Studies on SYBR Green II have demonstrated its strong binding affinity for nucleic acids, which significantly enhances its fluorescence upon interaction. The dye's ability to maintain fluorescence even in the presence of denaturing agents like urea or formaldehyde makes it particularly useful in complex experimental setups where other dyes may fail . Additionally, research has explored functionalized derivatives of SYBR Green II that can covalently bind to specific targets, such as viral RNA or nanoparticles, further expanding its utility in targeted applications .

Several compounds exhibit similar properties to SYBR Green II, though each has unique characteristics:

Compound NameSensitivityTarget Nucleic AcidQuantum YieldUnique Features
SYBR Green IHighDouble-stranded DNAHigher than SYBR Green IIMore effective for double-stranded DNA detection
Ethidium BromideModerateDouble-stranded DNALowRequires destaining; mutagenic
PicoGreenVery HighDouble-stranded DNAHighMore selective for double-stranded DNA
Thiazole OrangeModerateDouble-stranded DNAModerateHigher sensitivity for G-quadruplexes

SYBR Green II stands out due to its exceptional sensitivity for single-stranded nucleic acids and unique fluorescence properties that do not require destaining procedures. Its compatibility with various gel types and excitation sources further enhances its practical application in laboratory settings .

Hydrogen Bond Acceptor Count

5

Exact Mass

581.09978 g/mol

Monoisotopic Mass

581.09978 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-10-2024

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